

# A Comparative Guide to the Functional Properties of Casein Hydrolysates from Diverse Sources

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## Compound of Interest

Compound Name: Casein hydrolysate

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This guide provides an objective comparison of the functional properties of **casein hydrolysates** derived from various milk sources, including bovine, goat, sheep, and buffalo. The data presented is supported by experimental findings from peer-reviewed studies, offering insights into their potential applications in the food and pharmaceutical industries.

## Comparative Analysis of Functional Properties

The functional properties of **casein hydrolysates** are significantly influenced by the milk source and the enzymatic treatment used for hydrolysis. Key properties such as antioxidant activity, emulsifying capacity, and foaming ability vary, making certain hydrolysates more suitable for specific applications.

## Antioxidant Activity

**Casein hydrolysates** are a known source of antioxidant peptides that can scavenge free radicals. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a higher percentage of inhibition indicates greater antioxidant potential.

Source of Casein	Enzymatic Treatment	DPPH Radical Scavenging Activity (%)	Reference
Bovine	Trypsin	92.59	[1]
Buffalo	Trypsin	Not explicitly stated, but shown to have high antioxidant activity.	[1]
Bovine	Alcalase	High antioxidant activity	[1]
Buffalo	Alcalase	High antioxidant activity	[1]
Goat	Flavourzyme	High degree of hydrolysis, suggesting potential for high bioactivity.	[2]
Sheep	Flavourzyme	Highest amount of free amino acids, indicating extensive hydrolysis.	
Cow	Flavourzyme	High $\alpha$ -amylase inhibition, another indicator of bioactivity.	
Water Buffalo	Flavourzyme	Highest $\alpha$ -amylase inhibition.	
Goat	Neutrase	Lower degree of hydrolysis compared to Flavourzyme.	
Sheep	Neutrase	Lowest degree of hydrolysis among the tested samples.	

Note: Direct numerical comparison of DPPH values across different studies can be challenging due to variations in experimental conditions. However, the data indicates that both the milk source and the enzyme used play a crucial role in the antioxidant potential of the resulting hydrolysates. For instance, trypsin and alcalase treatments of both bovine and buffalo casein yield hydrolysates with high antioxidant activity. Flavourzyme appears to be more aggressive in hydrolyzing casein from various sources, leading to a higher degree of hydrolysis and the release of smaller peptides, which may contribute to their bioactivity.

## Emulsifying Properties

The ability of **casein hydrolysates** to form and stabilize emulsions is critical for their application in food formulations. This is quantified by the Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI). A higher EAI indicates a greater ability to form an emulsion, while a higher ESI suggests better stability of the emulsion over time.

Source of Casein	Enzymatic Treatment	EAI (m <sup>2</sup> /g)	ESI (min)	Reference
Soy Hydrolysate	Trypsin (DH 6.5%)	12.2	38.3	
Whey Protein Concentrate	Subtilisin/Trypsin	8 - 10	Varies with pH and DH	

Note: While specific comparative data for EAI and ESI of **casein hydrolysates** from different milk sources was not available in a single study, the provided data on other protein hydrolysates illustrates the typical range of these values. The emulsifying properties are influenced by the degree of hydrolysis (DH) and the pH of the system.

## Foaming Properties

The capacity to form foam and the stability of that foam are important functional attributes for applications in products like mousses and meringues. Foaming capacity is often measured as the volume of foam produced, while foam stability is the time taken for the foam volume to reduce by half.

Source of Casein	Enzymatic Treatment	Foaming Capacity	Foam Stability	Reference
Casein Hydrolysates	Various	High initial foam levels	Generally inferior to intact proteins	
Whey Hydrolysates	Various	Variable	Generally inferior to intact proteins	

Note: All **casein hydrolysates** tend to form high initial foam levels. However, the stability of the foam is often lower than that of the intact casein. Interestingly, a higher proportion of larger peptides (>7 kDa) in **casein hydrolysates** has been positively correlated with foam stability.

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

### DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

- **Preparation of DPPH Solution:** A stock solution of DPPH (e.g.,  $10^{-3}$  M) is prepared in a suitable solvent like methanol or ethanol. This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
- **Reaction Mixture:** A small volume of the **casein hydrolysate** sample (e.g., 20  $\mu$ l) is mixed with a larger volume of the DPPH working solution (e.g., 200  $\mu$ l) in a 96-well microplate.
- **Incubation:** The mixture is incubated in the dark for a specific period (e.g., 3-5 minutes or 30 minutes) to allow the reaction to occur.
- **Measurement:** The absorbance of the solution is measured at 517 nm using a spectrophotometer or microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) /

Absorbance of Control] x 100

## Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI)

These indices are determined by creating an oil-in-water emulsion and measuring its turbidity over time.

- **Emulsion Formation:** A specific volume of oil (e.g., vegetable oil) is added to a solution of the **casein hydrolysate**. The mixture is then homogenized at high speed for a set duration (e.g., 1 minute) to form an emulsion.
- **Initial Absorbance ( $A_0$ ):** Immediately after homogenization, an aliquot of the emulsion is taken from the bottom of the container and diluted with a surfactant solution (e.g., 0.1% SDS). The absorbance of the diluted emulsion is measured at 500 nm. This is  $A_0$ .
- **Absorbance after Time ( $A_{10}$ ):** The emulsion is allowed to stand for a specific period (e.g., 10 minutes). Another aliquot is then taken from the bottom, diluted in the same manner, and its absorbance is measured at 500 nm. This is  $A_{10}$ .
- **Calculations:**
  - $EAI (m^2/g) = (2 \times 2.303 \times A_0 \times \text{Dilution Factor}) / (c \times \phi \times 10000)$ 
    - where:  $c$  = protein concentration (g/mL),  $\phi$  = oil volume fraction.
  - $ESI (min) = (A_0 / (A_0 - A_{10})) \times 10$

## Foaming Capacity and Foam Stability

These properties are assessed by whipping a protein solution and measuring the resulting foam volume and its decay.

- **Foam Formation:** A defined volume of the **casein hydrolysate** solution (e.g., 15 mL) is whipped at high speed using a homogenizer or blender for a specific time (e.g., 5 minutes).
- **Foaming Capacity:** The total volume of the foam produced is immediately measured in a graduated cylinder.

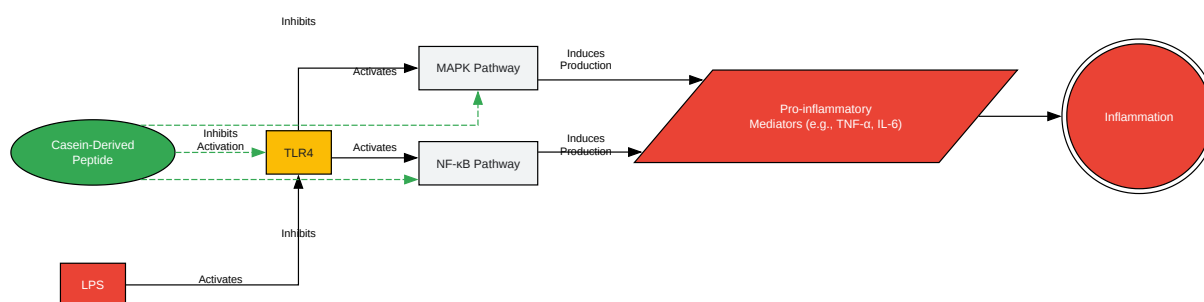
- Foaming Capacity (%) = (Foam Volume / Initial Sample Volume) x 100
- Foam Stability: The foam is left undisturbed, and its volume is recorded after a set time (e.g., 30 minutes).
  - Foam Stability (%) = (Foam Volume after 30 min / Initial Foam Volume) x 100

## Signaling Pathways and Bioactivity

Bioactive peptides derived from **casein hydrolysates** can exert their effects by modulating specific cellular signaling pathways. A key area of research is their anti-inflammatory activity.

### Anti-inflammatory Signaling Pathway

Certain casein-derived peptides have been shown to modulate inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators.

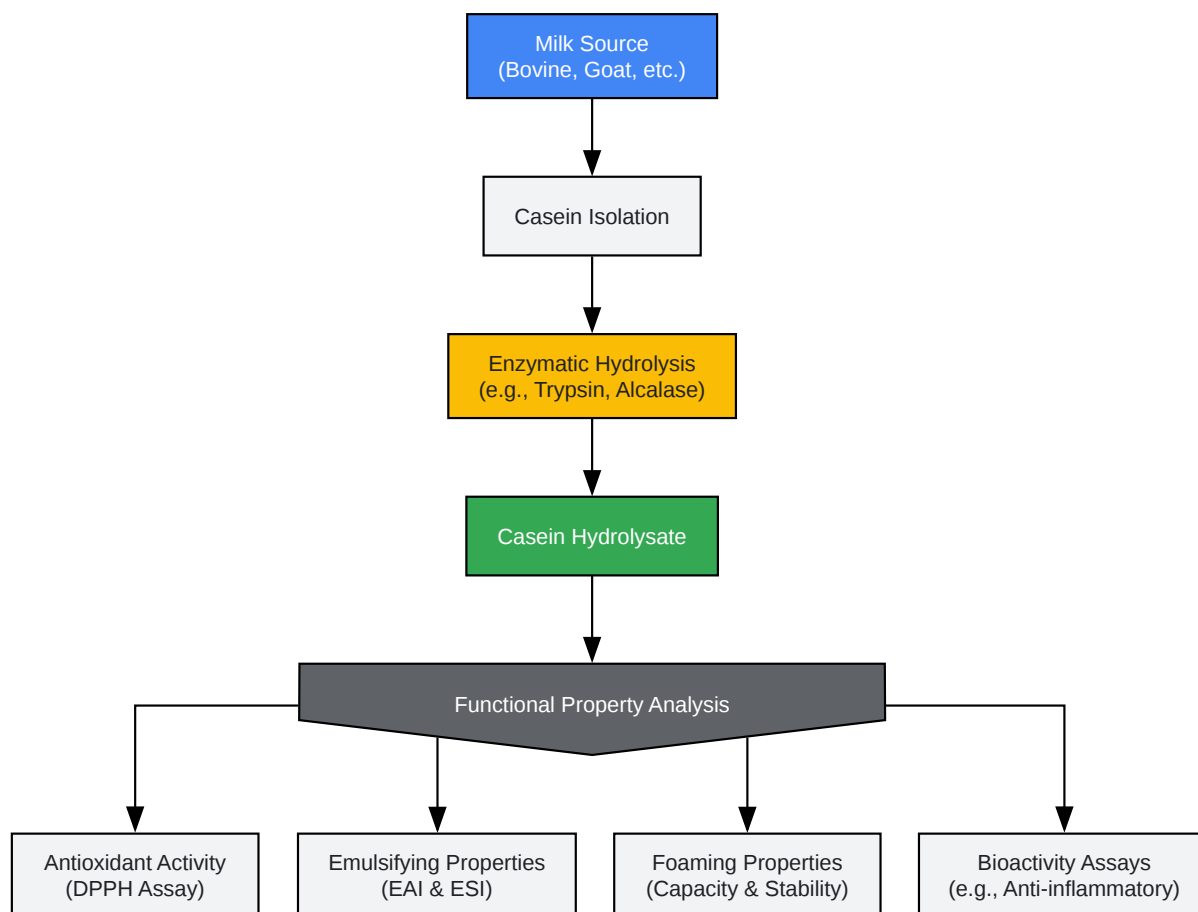


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Caption: Inhibition of LPS-induced inflammation by casein-derived peptides.

## Experimental Workflow

The following diagram outlines a general workflow for the production and functional characterization of **casein hydrolysates**.



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Caption: General workflow for producing and testing **casein hydrolysates**.

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## References

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- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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